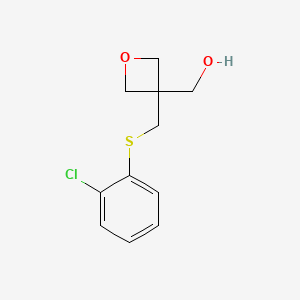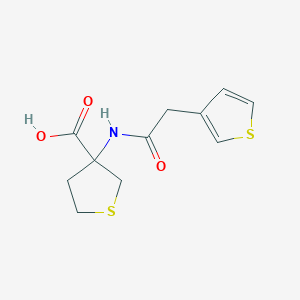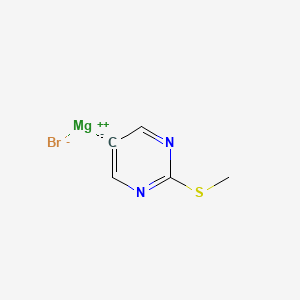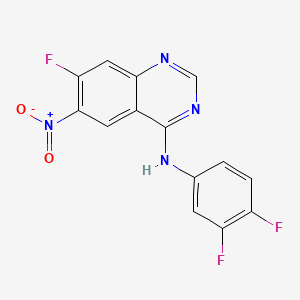
N-(3,4-Difluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Difluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The incorporation of fluorine atoms is carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Difluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C, and other reducing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and thiols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(3,4-Difluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of kinase inhibitors and anticancer drugs.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3,4-Difluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine and nitro groups play a crucial role in its binding affinity and selectivity towards these targets. For example, in medicinal chemistry, it may inhibit specific kinases by binding to their active sites, thereby blocking their activity and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-Difluorophenyl)-2-[(4-oxo-3-propyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-(3,4-Dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide
Uniqueness
N-(3,4-Difluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine stands out due to its specific combination of fluorine and nitro groups, which impart unique electronic and steric properties. These properties enhance its potential as a versatile building block in the synthesis of various bioactive compounds and advanced materials.
Propiedades
Fórmula molecular |
C14H7F3N4O2 |
|---|---|
Peso molecular |
320.23 g/mol |
Nombre IUPAC |
N-(3,4-difluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H7F3N4O2/c15-9-2-1-7(3-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20) |
Clave InChI |
DZRYHCITHKPDFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


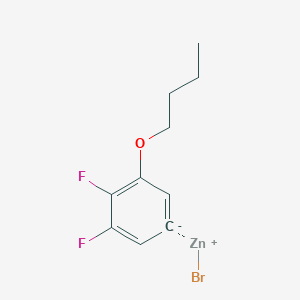
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
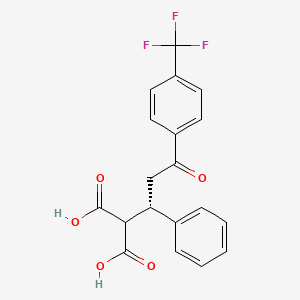
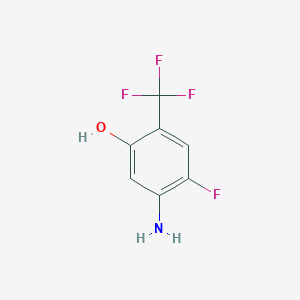
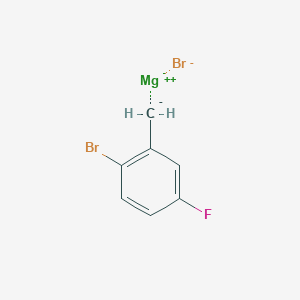

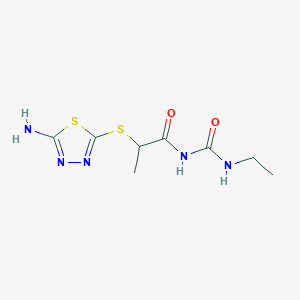
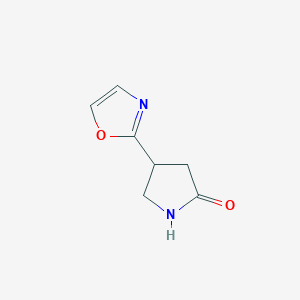

![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
